Enantiomeric Purity and Its Impact on Asymmetric Synthesis Yield
The (S)-enantiomer of 5-amino-2-hydroxypentanoic acid is supplied with a purity of ≥98% and a defined stereocenter, which is critical for asymmetric synthesis. While direct comparative data on reaction yields are not publicly available, the use of a racemic mixture or the incorrect enantiomer would lead to a 50% loss in theoretical yield for any enantioselective reaction, as only one enantiomer would be incorporated into the desired product. This contrasts with achiral analogs like 5-aminolevulinic acid, which lack this stereochemical control entirely . The compound's chiral configuration allows it to produce enantiomerically pure compounds essential for pharmaceutical development, a capability not shared by its achiral or racemic counterparts .
| Evidence Dimension | Stereochemical Purity and Theoretical Yield Impact |
|---|---|
| Target Compound Data | ≥98% purity; 1 defined stereocenter (enantiopure) |
| Comparator Or Baseline | Racemic mixture of 5-amino-2-hydroxypentanoic acid OR achiral analog 5-aminolevulinic acid |
| Quantified Difference | Up to 50% reduction in theoretical yield for enantioselective reactions when using a racemate compared to an enantiopure compound. Loss of stereochemical control with achiral analog. |
| Conditions | Enantioselective synthesis applications |
Why This Matters
Procurement of the correct enantiomer at high purity directly impacts synthetic efficiency, reducing waste and cost by maximizing yield in stereoselective steps.
